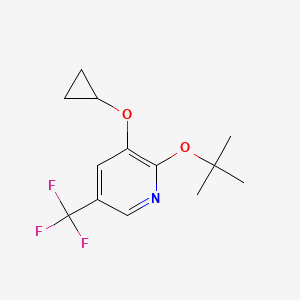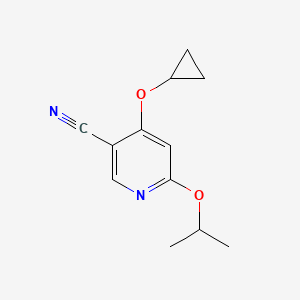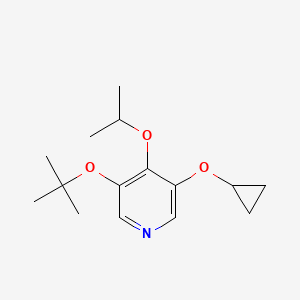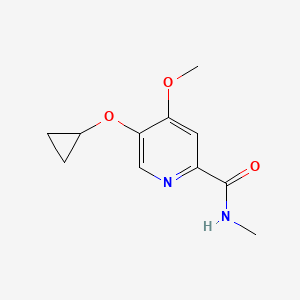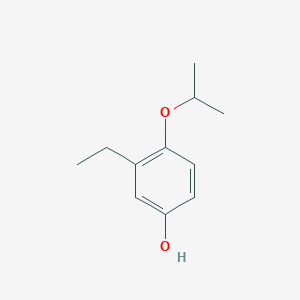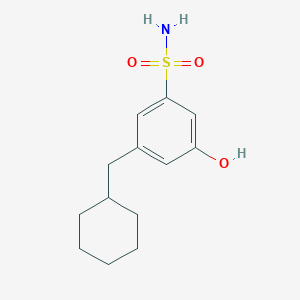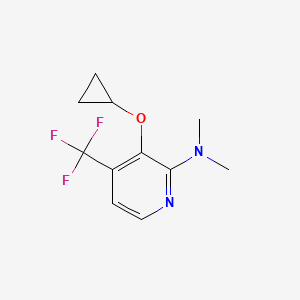
6-(Aminomethyl)-4-iodopyridin-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Aminomethyl)-4-iodopyridin-2-OL is a heterocyclic organic compound that features a pyridine ring substituted with an aminomethyl group at the 6-position, an iodine atom at the 4-position, and a hydroxyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-4-iodopyridin-2-OL can be achieved through several synthetic routes. One common method involves the iodination of 2-hydroxypyridine followed by the introduction of the aminomethyl group. The iodination can be carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions. The aminomethylation can be performed using formaldehyde and a primary amine in the presence of an acid catalyst, following the Mannich reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include the iodination of 2-hydroxypyridine and subsequent aminomethylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Aminomethyl)-4-iodopyridin-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: 6-(Aminomethyl)-4-pyridin-2-one.
Reduction: 6-(Aminomethyl)-4-hydroxypyridin-2-OL.
Substitution: 6-(Aminomethyl)-4-azidopyridin-2-OL.
Wissenschaftliche Forschungsanwendungen
6-(Aminomethyl)-4-iodopyridin-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 6-(Aminomethyl)-4-iodopyridin-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with active site residues, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects. The hydroxyl group can also participate in hydrogen bonding, further stabilizing the compound-protein complex .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Aminomethyl)-4-bromopyridin-2-OL: Similar structure but with a bromine atom instead of iodine.
6-(Aminomethyl)-4-chloropyridin-2-OL: Similar structure but with a chlorine atom instead of iodine.
6-(Aminomethyl)-4-fluoropyridin-2-OL: Similar structure but with a fluorine atom instead of iodine
Uniqueness
6-(Aminomethyl)-4-iodopyridin-2-OL is unique due to the presence of the iodine atom, which can engage in halogen bonding, a type of non-covalent interaction that is less common with other halogens. This property can enhance the compound’s binding affinity and specificity for certain molecular targets, making it a valuable tool in drug discovery and development .
Eigenschaften
Molekularformel |
C6H7IN2O |
|---|---|
Molekulargewicht |
250.04 g/mol |
IUPAC-Name |
6-(aminomethyl)-4-iodo-1H-pyridin-2-one |
InChI |
InChI=1S/C6H7IN2O/c7-4-1-5(3-8)9-6(10)2-4/h1-2H,3,8H2,(H,9,10) |
InChI-Schlüssel |
MKOJZILAOPXMMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(NC1=O)CN)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



